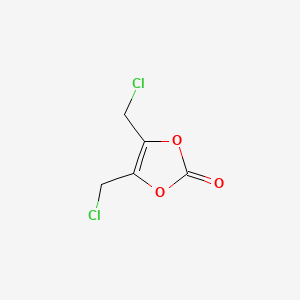

4,5-Bis(chloromethyl)-1,3-dioxol-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4,5-Bis(chloromethyl)-1,3-dioxol-2-one is an organic compound with the molecular formula C5H6Cl2O3. It is a derivative of dioxolane, featuring two chloromethyl groups attached to the 4th and 5th positions of the dioxolane ring. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in synthetic organic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Bis(chloromethyl)-1,3-dioxol-2-one typically involves the chloromethylation of 1,3-dioxolane derivatives. One common method includes the reaction of 1,3-dioxolane with formaldehyde and hydrochloric acid under acidic conditions. The reaction proceeds through the formation of chloromethyl intermediates, which subsequently cyclize to form the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to maximize yield and purity. Continuous flow reactors and advanced purification techniques are often employed to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions: 4,5-Bis(chloromethyl)-1,3-dioxol-2-one undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl groups can be substituted with nucleophiles such as amines, thiols, and alcohols, leading to the formation of a wide range of derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding dioxolane derivatives with different functional groups.

Reduction Reactions: Reduction of the chloromethyl groups can yield hydroxymethyl derivatives.

Common Reagents and Conditions:

Substitution: Nucleophiles like sodium azide, potassium thiolate, and primary amines are commonly used under mild to moderate conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products: The major products formed from these reactions include various substituted dioxolane derivatives, which can be further functionalized for specific applications.

Aplicaciones Científicas De Investigación

Scientific Research Applications

The compound's applications can be categorized into several key areas:

Organic Synthesis

4,5-Bis(chloromethyl)-1,3-dioxol-2-one serves as a crucial building block in synthetic organic chemistry. It is utilized in the synthesis of complex molecules, including pharmaceuticals and agrochemicals. The chloromethyl groups allow for nucleophilic substitution reactions with various reagents such as amines and thiols, leading to diverse derivatives .

Table 1: Common Reactions Involving this compound

| Reaction Type | Reagents Used | Major Products |

|---|---|---|

| Substitution | Amines, thiols | Substituted dioxolane derivatives |

| Oxidation | Potassium permanganate | Dioxolane derivatives with different functional groups |

| Reduction | Lithium aluminum hydride | Hydroxymethyl derivatives |

Medicinal Chemistry

The compound is explored for its potential in drug discovery and development. Its reactivity allows for the creation of bioactive molecules that may exhibit antimicrobial, anticancer, or antioxidant properties. For instance, derivatives of this compound have shown promising activity against various bacterial strains .

Case Study: Antimicrobial Activity

Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 625–1250 µg/mL |

| Staphylococcus epidermidis | 500–1000 µg/mL |

| Enterococcus faecalis | 625 µg/mL |

| Pseudomonas aeruginosa | 250–500 µg/mL |

These findings highlight the compound's potential as a scaffold for developing new antimicrobial agents .

Materials Science

In materials science, this compound is used in the production of specialty chemicals and polymers. Its ability to undergo polymerization reactions makes it valuable for creating advanced materials with tailored properties .

Mecanismo De Acción

The mechanism of action of 4,5-Bis(chloromethyl)-1,3-dioxol-2-one involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups act as electrophilic centers, facilitating nucleophilic substitution reactions. The dioxolane ring provides stability and rigidity to the molecule, influencing its reactivity and interaction with other chemical species.

Molecular Targets and Pathways: In biological systems, the compound can interact with nucleophilic sites on biomolecules, potentially modifying their function. Its reactivity towards nucleophiles makes it a useful tool in biochemical research for probing molecular interactions and pathways.

Comparación Con Compuestos Similares

4,4’-Bis(chloromethyl)-1,1’-biphenyl: Another chloromethylated compound with applications in organic synthesis.

4-Chloromethyl-2,2-dimethyl-1,3-dioxolane: A related dioxolane derivative with similar reactivity.

Uniqueness: 4,5-Bis(chloromethyl)-1,3-dioxol-2-one is unique due to its dual chloromethyl groups positioned on a dioxolane ring, providing distinct reactivity and stability compared to other chloromethylated compounds. Its versatility in undergoing various chemical reactions and its applications in multiple fields highlight its significance in scientific research and industrial applications.

Actividad Biológica

4,5-Bis(chloromethyl)-1,3-dioxol-2-one (CAS No. 80841-78-7) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by diverse research findings and case studies.

Chemical Structure and Properties

The compound features a dioxolane ring structure with chloromethyl substituents at the 4 and 5 positions. This unique configuration is believed to contribute to its biological activity by influencing interactions with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of 1,3-dioxolanes exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 625–1250 µg/mL |

| Staphylococcus epidermidis | 500–1000 µg/mL |

| Enterococcus faecalis | 625 µg/mL |

| Pseudomonas aeruginosa | 250–500 µg/mL |

These results indicate that compounds with similar structural motifs can inhibit the growth of both Gram-positive and Gram-negative bacteria effectively .

Anticancer Activity

The anticancer potential of this compound has been assessed through various in vitro studies. The compound has exhibited cytotoxic effects against several cancer cell lines:

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| HeLa | <10 |

| SKOV-3 | 7.87–70.53 |

| MCF-7 | 11.20–93.46 |

Notably, the most active derivatives demonstrated IC50 values below 10 µg/mL, indicating potent anticancer activity . The mechanism of action is thought to involve the induction of apoptosis in cancer cells.

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, preliminary studies suggest that this compound may possess antioxidant activity. Compounds in this class have been shown to scavenge free radicals effectively, which is crucial for mitigating oxidative stress-related diseases .

Case Studies

- Antimicrobial Efficacy : A study investigated the effectiveness of various dioxolane derivatives against clinical strains of Staphylococcus spp., demonstrating that certain compounds could inhibit biofilm formation significantly. For example, compounds with similar structures showed biofilm inhibition efficacy ranging from 82% to 84% at specific concentrations .

- Cytotoxicity in Cancer Cells : Another research project focused on the cytotoxic effects of dioxolane derivatives on HeLa cells revealed that specific modifications to the dioxolane structure enhanced cytotoxicity significantly compared to unmodified versions .

Propiedades

IUPAC Name |

4,5-bis(chloromethyl)-1,3-dioxol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2O3/c6-1-3-4(2-7)10-5(8)9-3/h1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKCNWFRALIHYLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(OC(=O)O1)CCl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.